![molecular formula C11H10ClNO3 B164372 Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate CAS No. 138420-09-4](/img/structure/B164372.png)
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate
Overview
Description
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a chemical compound with the molecular formula C11H10ClNO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a complex compound with a wide range of potential targets. Benzoxazole derivatives, which this compound is a part of, have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Benzoxazole derivatives have been found to affect a variety of biochemical pathways, leading to their wide range of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to have a variety of effects, including antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate serves as a versatile intermediate in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound acts as a building block for creating more complex organic compounds, facilitating the development of new materials with tailored properties .
- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the modification of its functional groups to yield different derivatives .
Biology
In biological research, this compound is studied for its potential pharmacological effects:
- Antimicrobial Activity : this compound exhibits promising antibacterial and antifungal properties. Research indicates that benzoxazole derivatives can disrupt microbial growth and proliferation .
- Antioxidant Properties : Studies have shown that this compound may possess antioxidant capabilities, which are beneficial in preventing oxidative stress-related damage in cells .
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
- Cancer Research : Preliminary studies suggest that this compound may have anticancer properties, making it a candidate for further investigation in oncology .
- Neurological Applications : There is ongoing research into its role in treating neurological disorders due to its interaction with orexin receptors, which are implicated in conditions like narcolepsy and insomnia .
Case Study 1: Antimicrobial Evaluation
A study conducted on substituted benzoxazoles, including this compound, demonstrated significant antibacterial activity against various strains of bacteria. The results indicated that certain derivatives exhibited potent effects comparable to established antibiotics .
Case Study 2: Antioxidant Activity
Research evaluating the antioxidant properties of benzoxazole derivatives found that this compound showed considerable free radical scavenging activity. This suggests potential applications in formulations aimed at reducing oxidative stress in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)thioacetate: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
Benzoxazole derivatives: Various benzoxazole derivatives exhibit similar biological activities, including antimicrobial and anticancer properties.
Uniqueness
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its chloro group and ester functionality make it a versatile intermediate for further chemical modifications and applications in diverse research fields.
Biological Activity
Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of Benzoxazole Derivatives
Benzoxazole derivatives, including this compound, are recognized for their broad spectrum of pharmacological effects. These compounds have been shown to exhibit antimicrobial , anticancer , anti-inflammatory , and antioxidant properties. The biological activity is attributed to their ability to interact with various biological targets, influencing multiple biochemical pathways.
Target Interactions
The compound primarily interacts with enzymes and proteins involved in cellular processes. It is known to inhibit specific enzymes that play crucial roles in metabolic pathways, leading to altered cellular functions. For example:
- Enzyme Inhibition : this compound has been shown to inhibit enzymes such as cytochrome P450, affecting drug metabolism and potentially leading to the accumulation of toxic metabolites.
Biochemical Pathways Affected
The compound has been linked to several key biochemical pathways:
- Antimicrobial Activity : Studies indicate that benzoxazole derivatives can inhibit the growth of various bacteria, including Mycobacterium tuberculosis, suggesting their potential use in treating resistant bacterial infections .
- Anticancer Mechanisms : Research has demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting cell cycle progression .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
E. coli | 32 |
MRSA | 16 |
Mycobacterium tuberculosis | 8 |
These results highlight the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have assessed the anticancer properties of this compound against various cancer cell lines. The results are presented in Table 2.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 6.83 | Induction of apoptosis |
MCF-7 | 3.64 | Cell cycle arrest at G2/M phase |
MDA-MB-231 | 2.14 | Inhibition of EGFR and HER2 kinases |
HeLa | 5.18 | Caspase activation and apoptosis induction |
These findings suggest that the compound exhibits potent anticancer activity through multiple mechanisms .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. The compound demonstrated significant antibacterial activity with lower MIC values compared to standard antibiotics, indicating its potential as an alternative treatment option for resistant infections .
Case Study 2: Anticancer Potential
In another study focusing on the anticancer effects, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation and significant induction of apoptosis in HepG2 cells. Molecular docking studies further revealed strong binding affinity to key oncogenic targets such as EGFR and HER2 .
Properties
IUPAC Name |
ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDLQLJDBGDIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(O1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358419 | |
Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138420-09-4 | |
Record name | Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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